hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound characterized by the presence of a hexyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.
Attachment of the Hexyl Group: The hexyl group can be attached through a nucleophilic substitution reaction using hexyl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or amines.
Scientific Research Applications
Hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine can be compared with similar compounds such as:
Methyl(2,2,2-trifluoroethyl)amine: Lacks the pyrazole ring and hexyl group, resulting in different chemical properties and applications.
Hexylpyrazole: Lacks the trifluoroethyl group, affecting its lipophilicity and potential biological activity.
Trifluoroethylpyrazole: Lacks the hexyl group, influencing its overall molecular size and hydrophobicity.
The uniqueness of this compound lies in its combination of a hexyl group, a pyrazole ring, and a trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20F3N3 |
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Molecular Weight |
263.30 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C12H20F3N3/c1-2-3-4-5-6-16-7-11-8-17-18(9-11)10-12(13,14)15/h8-9,16H,2-7,10H2,1H3 |
InChI Key |
VRIMJNLNXYQRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1)CC(F)(F)F |
Origin of Product |
United States |
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